molecular formula C14H19NO5 B6595155 trans-1-(tert-Butoxycarbonyl)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1956321-36-0

trans-1-(tert-Butoxycarbonyl)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B6595155
CAS No.: 1956321-36-0
M. Wt: 281.30 g/mol
InChI Key: SDSRKQPMFMWNJA-UWVGGRQHSA-N
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Description

trans-1-(tert-Butoxycarbonyl)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid: is a complex organic compound that features a pyrrolidine ring substituted with a furan ring and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-(tert-Butoxycarbonyl)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated pyrrolidine intermediate.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The pyrrolidine ring can be reduced under hydrogenation conditions to form saturated derivatives.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the furan ring.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the pyrrolidine ring.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, trans-1-(tert-Butoxycarbonyl)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid serves as a valuable intermediate for the construction of more complex molecules. Its unique structure allows for diverse functionalization, making it a versatile building block.

Biology and Medicine

In medicinal chemistry, this compound can be used in the design and synthesis of potential therapeutic agents. Its structural features may impart specific biological activities, making it a candidate for drug discovery programs targeting various diseases.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of trans-1-(tert-Butoxycarbonyl)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid would depend on its specific application and target. In general, the compound’s effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    trans-1-(tert-Butoxycarbonyl)-4-(phenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a phenyl ring instead of a furan ring.

    trans-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of the furan ring in trans-1-(tert-Butoxycarbonyl)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid imparts unique electronic and steric properties compared to its analogs with phenyl or thiophene rings. These differences can influence the compound’s reactivity, biological activity, and overall utility in various applications.

Properties

IUPAC Name

(3R,4R)-4-(furan-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-7-9(10(8-15)12(16)17)11-5-4-6-19-11/h4-6,9-10H,7-8H2,1-3H3,(H,16,17)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSRKQPMFMWNJA-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121055
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-(2-furanyl)-, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956321-36-0
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-(2-furanyl)-, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956321-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-(2-furanyl)-, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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